5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a chemical compound that belongs to the class of pyridinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the reaction of 4-chlorobenzyl chloride with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as cesium carbonate, and a solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorobenzyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorobenzyl group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: Similar in structure but with a bromine atom instead of chlorine.
1-(4-Chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole: Contains additional indole and thiadiazole groups.
Uniqueness
5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific combination of a chlorobenzyl group and a pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-3-1-8(2-4-9)6-17-7-10(15)5-11(12(16)18)13(17)19/h1-5,7H,6H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGJOBSBBZXDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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